3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a tetrahydropyran (oxane) ring fused to a thiophene group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation .
The compound’s design leverages the isoxazole scaffold, known for metabolic stability and bioactivity, combined with a thiophene-oxane hybrid substituent, which may enhance solubility and target binding. The 2-chlorophenyl group contributes to lipophilicity and π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-13-17(18(23-26-13)14-5-2-3-6-15(14)21)19(24)22-20(8-10-25-11-9-20)16-7-4-12-27-16/h2-7,12H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZJFWGLCLGWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3(CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring can be attached using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives. Key structural variations among analogues include:
*Estimated based on molecular formula C₂₀H₁₉ClN₂O₃S.
Physicochemical Properties
| Property | Target Compound | 4-Isopropylphenyl Analogue | Sulfamoylphenyl Ethyl Analogue |
|---|---|---|---|
| Molecular Weight | ~410.3 | 362.83 | 391.84 |
| LogP (Predicted) | 3.5 | 4.1 | 1.2 |
| Hydrogen Bond Donors | 1 | 1 | 3 |
| Hydrogen Bond Acceptors | 5 | 4 | 7 |
| Polar Surface Area (Ų) | 78.9 | 61.2 | 118.4 |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chlorophenyl group, a thiophene moiety, and an oxazole ring, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxazole and thiophene rings often exhibit significant biological activities. The following sections detail specific activities observed for this compound.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of oxazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.01 - 8.12 | |
| A549 (Lung) | 0.17 - 3.34 | |
| Colo-205 (Colon) | Data Not Available | |
| A2780 (Ovarian) | Data Not Available |
The studies indicate that the compound exhibits cytotoxic effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results demonstrated varying degrees of activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Bacillus subtilis (Gram-positive) | 50 µg/mL | Moderate |
| Escherichia coli (Gram-negative) | 25 µg/mL | Strong |
| Pichia pastoris (Yeast) | Data Not Available | Not Tested |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-negative bacteria.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, preliminary studies indicate that the compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Studies
- Study on Anticancer Properties : A recent study conducted by Komiris et al. synthesized a series of oxazole derivatives and tested them against multiple cancer cell lines. They found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency.
- Antimicrobial Evaluation : In a comparative study of oxazole derivatives, it was found that those containing thiophene rings had improved activity against E. coli compared to their non-thiophene counterparts.
Q & A
Basic: What are the key challenges in synthesizing 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
Answer:
Synthesis involves multi-step reactions, including cyclization of the oxazole core, coupling of the thiophene-oxane moiety, and carboxamide formation. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns on the oxazole and thiophene rings (e.g., avoiding positional isomers) .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
- Temperature Control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to prevent side-product formation .
Optimization Strategy : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions via response surface methodology .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Verify aromatic proton environments (e.g., 2-chlorophenyl δ 7.2–7.5 ppm; thiophene δ 6.8–7.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and oxazole/thiophene carbons (δ 110–150 ppm) .
- Infrared (IR) Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, oxazole ring ~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Basic: How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use nephelometry to detect precipitation .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal Stability : Store at 4°C, 25°C, and 37°C; assess decomposition over 7–14 days .
- Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products .
Advanced: How can computational methods predict the compound’s reactivity and noncovalent interactions?
Answer:
- Electron Density Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., oxazole ring as electron-deficient) .
- Noncovalent Interaction (NCI) Plots : Reveal van der Waals interactions (e.g., π-stacking between thiophene and aromatic systems) and hydrogen bonds (amide-NH to oxane-O) critical for target binding .
- Docking Studies : Combine NCI data with molecular docking (e.g., AutoDock Vina) to model protein-ligand interactions, prioritizing residues with complementary ESP profiles .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and test activity to identify critical pharmacophores .
- Data Normalization : Account for assay variability (e.g., cell line differences, incubation time) by including positive controls (e.g., reference inhibitors) in all experiments .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers and trends .
Advanced: What strategies are effective for analyzing tautomeric or conformational equilibria in this compound?
Answer:
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence of oxazole protons at high temps) to detect tautomerism .
- Density Functional Theory (DFT) : Calculate relative energies of tautomers/conformers (e.g., oxazole vs. isoxazole forms) and compare with experimental IR/NMR data .
- X-ray Crystallography : Resolve solid-state conformation and compare with solution-phase data to assess environmental effects .
Advanced: How can researchers optimize the compound’s bioavailability through derivatization?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterify the carboxamide) to enhance membrane permeability, with enzymatic cleavage in target tissues .
- LogP Optimization : Modify lipophilicity by replacing thiophene with furan (lower LogP) or adding alkyl chains (higher LogP), guided by calculated partition coefficients .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility without altering pharmacodynamics .
Advanced: What experimental and computational approaches validate target engagement in biological systems?
Answer:
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (Kd) and stoichiometry between the compound and purified target protein .
- Surface Plasmon Resonance (SPR) : Monitor real-time association/dissociation kinetics (e.g., kon/koff rates) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
